alpha-Hydroxy-beta-phenylethylamine

Description

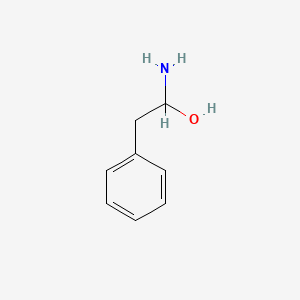

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-amino-2-phenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c9-8(10)6-7-4-2-1-3-5-7/h1-5,8,10H,6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVPHFCAEZWKFDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10938724 | |

| Record name | 1-Amino-2-phenylethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10938724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17596-61-1 | |

| Record name | Ethylamine, alpha-hydroxy-beta-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017596611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Amino-2-phenylethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10938724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies and Asymmetric Approaches for Alpha Hydroxy Beta Phenylethylamine

Chemical Synthetic Pathways and Methodological Development

The construction of the α-hydroxy-β-phenylethylamine scaffold can be achieved through various chemical methodologies, including the reduction of suitable precursors and multi-step synthetic sequences.

Reduction Methodologies for Precursors (e.g., nitrostyrenes, nitriles)

The reduction of functionalized precursors stands as a common strategy for the synthesis of phenylethylamines. While direct, high-yield methods for the synthesis of α-hydroxy-β-phenylethylamine from nitrostyrenes are not extensively documented, the reduction of related precursors like nitriles offers a viable pathway. For instance, the liquid-phase hydrogenation of mandelonitrile (B1675950) over a palladium-on-carbon catalyst has been investigated. In these studies, while the primary product is phenethylamine (B48288), 2-amino-1-phenylethanol (B123470) (α-hydroxy-β-phenylethylamine) has been identified as a notable byproduct, indicating the feasibility of this reductive approach, although selectivity remains a challenge. researchgate.net The reaction mechanism involves the hydrogenation of the nitrile group to an amine.

Another approach involves the reduction of α-aminoketones. For example, 2-amino-1-phenylethanone can be reduced to the corresponding amino alcohol, α-hydroxy-β-phenylethylamine, using reducing agents like sodium borohydride. sciencemadness.org The synthesis of the prerequisite α-aminoketone can be achieved through methods like the Neber rearrangement of acetophenone (B1666503) oximes. sciencemadness.org

Multi-step Organic Synthesis Approaches

Multi-step synthesis provides a versatile platform for the construction of α-hydroxy-β-phenylethylamine, allowing for greater control over the molecular architecture. One reported method commences with the epoxidation of styrene (B11656) to form styrene oxide. The subsequent reaction of styrene oxide with an amine, such as ammonia, can yield 2-amino-1-phenylethanol. sciencemadness.orgchemicalbook.com A representative procedure involves treating styrene oxide with sodium bis(trimethylsilyl)amide in tetrahydrofuran, followed by quenching with water to afford the desired product. chemicalbook.com

Another multi-step strategy involves the use of α-hydroxystyrene derivatives. By starting with a molecule that already contains the hydroxyl group at the α-position, the subsequent addition of an amine can complete the synthesis of the target compound.

Enantioselective Synthesis and Resolution Techniques

The biological activity of α-hydroxy-β-phenylethylamine and its derivatives is often stereospecific, necessitating the development of enantioselective synthetic methods. These include enzymatic kinetic resolution, chemoenzymatic cascades, and the use of chiral auxiliaries.

Enzymatic Kinetic Resolution (e.g., using lipases)

Enzymatic kinetic resolution (EKR) is a powerful tool for obtaining enantiomerically pure compounds from a racemic mixture. Lipases, in particular, have been extensively used for the resolution of racemic 2-amino-1-phenylethanol and its derivatives. researchgate.netrsc.org This method relies on the enzyme's ability to selectively acylate one enantiomer of the racemic amino alcohol, leaving the other enantiomer unreacted.

The choice of lipase (B570770), acyl donor, and solvent significantly influences the efficiency and enantioselectivity of the resolution. Lipase from Pseudomonas cepacia (lipase PS) and Candida cylindracea (CCL) have been successfully employed. For instance, the resolution of N-acylated 2-amino-1-phenylethanol has been achieved with high enantiomeric excess (ee) using lipase PS-C II. researchgate.net It has been observed that protection of the amino group, for example with a carbobenzyloxy (Cbz) or ethoxycarbonyl group, is often necessary for a successful lipase-mediated resolution, as direct acylation of the free amino alcohol can be slow and complicated by non-enzymatic side reactions. rsc.org

The following table summarizes the enzymatic kinetic resolution of N-acylated 2-amino-1-phenylethanol derivatives using lipase PS-C II.

| Substrate (N-acyl group) | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess of Product (ee_p, %) | Enantiomeric Excess of Substrate (ee_s, %) |

| N-Benzyloxycarbonyl | Vinyl acetate | Toluene | 48 | >99 (R) | 92 (S) |

| N-tert-Butoxycarbonyl | Vinyl acetate | Toluene | 49 | >99 (R) | 96 (S) |

Data compiled from studies on lipase-catalyzed acylation of N-acylated amino alcohols.

Chemoenzymatic Cascade Approaches

Chemoenzymatic cascades combine the selectivity of enzymes with the efficiency of chemical reactions to create streamlined synthetic routes. The synthesis of structurally related phenylpropanolamines, such as norephedrine (B3415761), provides a model for potential chemoenzymatic approaches to α-hydroxy-β-phenylethylamine. researchgate.netresearchgate.net

One such strategy involves the coupling of a pyruvate (B1213749) decarboxylase and a transaminase. For example, an R-selective pyruvate decarboxylase can be used to produce (R)-phenylacetylcarbinol, which is then converted to (1R, 2S)-norephedrine by an S-selective ω-transaminase. researchgate.net This type of sequential enzymatic process, which achieves high diastereomeric and enantiomeric excess, could be adapted for the synthesis of α-hydroxy-β-phenylethylamine by selecting appropriate enzymes and starting materials.

Another example is the transformation of 2-aminoacetophenone (B1585202) to (S)-2-amino-1-phenylethanol using whole cells of Arthrobacter sulfureus. This biotransformation achieves a high enantiomeric excess (>99%) and a good yield (75%) in a single step. nih.gov

Chiral Auxiliary and Template-Based Syntheses

The use of chiral auxiliaries is a well-established method for controlling stereochemistry in asymmetric synthesis. wikipedia.org The auxiliary, a chiral molecule that is temporarily attached to the substrate, directs the stereochemical course of a reaction before being removed.

Oxazolidinones, often referred to as Evans' auxiliaries, are widely used for this purpose. rsc.orgsigmaaldrich.com They can be prepared from readily available chiral amino acids. The general strategy involves acylating the chiral oxazolidinone and then performing a diastereoselective reaction on the enolate. For the synthesis of α-hydroxy-β-phenylethylamine, a chiral oxazolidinone derived from an amino acid like phenylalanine can be employed. orgsyn.orgnih.gov After the desired stereocenter is established, the auxiliary can be cleaved to yield the enantiomerically enriched target molecule. The use of chiral oxazolidinones has been successful in the total synthesis of various biologically active natural products. rsc.org

Metabolic Transformations and Enzymatic Biotransformation of Alpha Hydroxy Beta Phenylethylamine

Phase I Metabolic Reactions

Phase I metabolism aims to increase the polarity of a compound through oxidation, reduction, or hydrolysis. For alpha-hydroxy-beta-phenylethylamine, the primary expected reactions are oxidation and hydroxylation.

Hydroxylation, the addition of a hydroxyl (-OH) group, is a common Phase I reaction catalyzed primarily by cytochrome P450 (CYP) enzymes. While this compound already possesses a hydroxyl group on its ethylamine (B1201723) side-chain, its phenyl ring is a potential site for further hydroxylation.

Aromatic Hydroxylation: The phenyl ring can be hydroxylated, most commonly at the para-position (position 4). This reaction would convert this compound into a catecholamine-like structure. For the related compound phenylethylamine, para-hydroxylation by rat liver microsomal enzymes to form tyramine (B21549) is a known, albeit relatively slow, metabolic pathway. researchgate.net It is plausible that a similar enzymatic process could occur for this compound, though direct evidence is not available.

The existing functional groups of this compound are susceptible to various oxidation and reduction reactions.

Oxidative Deamination by Monoamine Oxidase (MAO): The primary amine group is a potential target for monoamine oxidases (MAO-A and MAO-B). These enzymes catalyze the oxidative deamination of amines to their corresponding aldehydes. For phenylethylamine, MAO (primarily type B) is a major metabolizing enzyme, converting it to phenylacetaldehyde. wikipedia.orgresearchgate.net For this compound, this reaction would theoretically yield 2-phenyl-1-hydroxy-acetaldehyde . The presence of the alpha-hydroxyl group could influence the compound's affinity for MAO isoforms.

Oxidation by Alcohol and Aldehyde Dehydrogenases: The secondary alcohol group on the alpha-carbon can be oxidized by alcohol dehydrogenases (ADHs) to form a ketone. More significantly, if oxidative deamination occurs first, the resulting aldehyde intermediate would be a substrate for aldehyde dehydrogenase (ALDH). In studies on a series of phenylethanolamines in rats, the urinary excretion of corresponding mandelic acids was a noted metabolic outcome. nih.gov This suggests a two-step oxidation process: initial oxidation (such as by MAO) to an aldehyde, followed by further oxidation by ALDH to a carboxylic acid. For this compound, this would result in the formation of mandelic acid .

Table 1: Potential Phase I Metabolic Reactions and Enzymes

| Reaction Type | Enzyme(s) | Potential Metabolite(s) |

|---|---|---|

| Aromatic Hydroxylation | Cytochrome P450 (CYP) | p-hydroxy-alpha-hydroxy-beta-phenylethylamine |

| Oxidative Deamination | Monoamine Oxidase (MAO) | 2-phenyl-1-hydroxy-acetaldehyde |

| Aldehyde Oxidation | Aldehyde Dehydrogenase (ALDH) | Mandelic Acid |

Dealkylation and Ring Opening Reactions (if applicable to structural analogues)

N-Dealkylation: This reaction involves the removal of an alkyl group from an amino group and is a common metabolic pathway for secondary and tertiary amines, often catalyzed by CYP450 enzymes. nih.govmdpi.comsemanticscholar.org Since this compound is a primary amine (lacking any N-alkyl substituents), this pathway is not applicable.

Ring Opening: The opening of the aromatic phenyl ring is not a typical metabolic transformation for this class of compounds under physiological conditions.

Phase II Metabolic Reactions

Phase II reactions, or conjugation reactions, typically follow Phase I to further increase the water solubility of metabolites, preparing them for excretion. nih.gov

Glucuronidation is a major Phase II pathway where UDP-glucuronosyltransferase (UGT) enzymes attach glucuronic acid to a substrate. nih.govwikipedia.org Molecules with hydroxyl, amino, or carboxyl groups are common substrates.

O-Glucuronidation: The secondary hydroxyl group of this compound is an ideal site for conjugation with glucuronic acid, forming an O-glucuronide .

N-Glucuronidation: The primary amine group is also a potential site for conjugation, which would form an N-glucuronide . N-glucuronidation is a significant pathway for many drugs containing amine moieties. hyphadiscovery.com

N-acetylation is another common Phase II reaction for compounds with a primary amine group. This reaction is catalyzed by N-acetyltransferase (NAT) enzymes, specifically NAT1 and NAT2. youtube.com This pathway involves the transfer of an acetyl group from acetyl-CoA to the amine. Given that phenylethylamine can be N-acetylated researchgate.net, it is highly probable that this compound is also a substrate for NAT enzymes, yielding N-acetyl-alpha-hydroxy-beta-phenylethylamine .

Table 2: Potential Phase II Metabolic Reactions and Enzymes

| Reaction Type | Enzyme(s) | Potential Metabolite(s) |

|---|---|---|

| O-Glucuronidation | UDP-glucuronosyltransferases (UGTs) | This compound-O-glucuronide |

| N-Glucuronidation | UDP-glucuronosyltransferases (UGTs) | This compound-N-glucuronide |

| N-Acetylation | N-acetyltransferases (NATs) | N-acetyl-alpha-hydroxy-beta-phenylethylamine |

In Vitro Metabolic Profiling Methodologies

In vitro methods are fundamental for elucidating the metabolic pathways of xenobiotics and endogenous compounds like this compound. These systems, which include subcellular fractions and cellular models, allow for the investigation of metabolic reactions in a controlled environment, providing insights into the enzymes involved and the metabolites formed.

Human liver microsomes (HLM) and S9 fractions are widely used in vitro tools for metabolic studies. nih.govmdpi.com HLM are vesicles of the endoplasmic reticulum and are rich in Phase I enzymes, particularly the cytochrome P450 (CYP) superfamily. mdpi.com The S9 fraction is the supernatant of a liver homogenate centrifuged at 9000g and contains both microsomal and cytosolic enzymes, thus encompassing both Phase I and Phase II metabolic activities. mdpi.comnih.gov These systems are suitable for a variety of metabolic experiments, including the determination of metabolic stability, characterization of metabolites, and phenotyping of CYP enzymes. metabolomicsworkbench.org

The general procedure for studying metabolism in these fractions involves incubating the compound with HLM or S9 fractions in the presence of necessary cofactors. For Phase I reactions mediated by CYPs, an NADPH regenerating system is required. nih.gov For Phase II conjugation reactions in S9 fractions, cofactors such as UDP-glucuronic acid (UDPGA) for glucuronidation, and 3'-phosphoadenosine-5'-phosphosulfate (PAPS) for sulfation are included. nih.gov The reaction is terminated at various time points, and the mixture is analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the parent compound and its metabolites. mdpi.com

While specific quantitative data on the metabolism of this compound in human liver microsomes and S9 fractions is not extensively detailed in publicly available literature, the primary metabolic pathways for similar phenylethylamines in these systems are known to be oxidation and conjugation. For this compound, this would involve enzymes like monoamine oxidase (MAO) and the CYP family, particularly CYP2D6, which are present in these fractions. nih.govresearchgate.net

Table 1: Comparison of Human Liver Microsomes (HLM) and S9 Fractions for Metabolic Studies

| Feature | Human Liver Microsomes (HLM) | Human Liver S9 Fractions |

| Enzyme Content | Primarily Phase I enzymes (e.g., CYPs, FMOs) from the endoplasmic reticulum. | Contains both Phase I (microsomal) and Phase II (cytosolic) enzymes (e.g., UGTs, SULTs). mdpi.comnih.gov |

| Cellular Components | Vesicles of the endoplasmic reticulum. | Supernatant from 9000g centrifugation of liver homogenate, containing microsomes and cytosol. nih.gov |

| Cofactor Requirements | Requires NADPH for CYP-mediated reactions. | Requires NADPH for Phase I and specific cofactors like UDPGA, PAPS for Phase II reactions. nih.gov |

| Typical Applications | Studies on CYP inhibition, metabolic stability (Phase I), and metabolite identification. metabolomicsworkbench.org | Comprehensive metabolic profiling including both Phase I and Phase II metabolism. nih.gov |

Application of Hepatocyte and Cell Line Models

Primary human hepatocytes are considered the "gold standard" for in vitro drug metabolism studies as they contain the full complement of hepatic metabolic enzymes and cofactors, and their cellular structure is intact, closely mimicking the in vivo liver environment. nih.govdntb.gov.ua They are used to investigate metabolic pathways, enzyme induction, and drug-drug interactions. dntb.gov.uanih.gov Studies using cultured human hepatocytes have shown a good correlation between in vitro findings and in vivo metabolic profiles for various compounds. nih.gov

However, the use of primary hepatocytes is limited by their availability and the variability between donors. nih.gov As an alternative, various hepatic cell lines, such as HepG2, are utilized. While these cell lines are more readily available, they often exhibit lower expression levels of key drug-metabolizing enzymes compared to primary hepatocytes. researchgate.net

In the context of this compound, studies in hepatocytes would provide a comprehensive view of its metabolism, including both Phase I oxidation and Phase II conjugation reactions. Research on other compounds has demonstrated that hepatocytes can effectively model the formation of glucuronide and sulfate (B86663) conjugates, which are expected metabolites of this compound. nih.gov

Table 2: Characteristics of In Vitro Hepatocyte and Cell Line Models

| Model | Advantages | Disadvantages |

| Primary Human Hepatocytes | Considered the "gold standard"; contain a full range of metabolic enzymes and cofactors; provide a good in vitro-in vivo correlation. nih.govdntb.gov.ua | Limited availability; significant inter-donor variability; short culture lifespan. nih.gov |

| Hepatoma Cell Lines (e.g., HepG2) | Readily available; can be cultured for extended periods. | Lower expression of many key drug-metabolizing enzymes compared to primary hepatocytes. researchgate.net |

Recombinant Cytochrome P450 Isoform Studies

To identify the specific CYP isoforms responsible for the metabolism of a compound, recombinant human CYP enzymes expressed in systems like insect cells or bacteria are used. researchgate.netnih.gov These systems allow for the study of a single enzyme's activity in isolation, enabling precise determination of its contribution to the metabolism of a drug. nih.gov

For this compound, the focus would be on isoforms known to metabolize structurally similar compounds. CYP2D6 is a key enzyme in the metabolism of many phenylethylamines and is known to metabolize tyramine, a precursor of octopamine (B1677172), into dopamine (B1211576). nih.govresearchgate.net Studies with recombinant CYP2D6 can determine kinetic parameters such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for the metabolism of this compound, providing a quantitative measure of the enzyme's efficiency. nih.gov Genetic polymorphisms in CYP2D6 can lead to significant variations in its activity among individuals, which can be investigated using different recombinant variants of the enzyme. researchgate.net

In Vivo Metabolic Studies in Animal Models

A study on the metabolism of o-octopamine in rats after intraperitoneal injection identified several urinary metabolites. The major metabolite was an acid-hydrolyzable conjugate of o-hydroxyphenylglycol (OHPG), accounting for 28% of the administered dose. Other significant metabolites included unconjugated o-hydroxymandelic acid (OHMA) (16%), unconjugated o-octopamine (10%), and unconjugated OHPG (4.5%). simulations-plus.com The formation of OHMA indicates the involvement of monoamine oxidase and aldehyde dehydrogenase, while the presence of OHPG suggests the action of alcohol dehydrogenase. The high percentage of a conjugated metabolite highlights the importance of Phase II metabolism in the clearance of octopamine. simulations-plus.com

Table 3: Urinary Metabolites of o-Octopamine in Rats

| Metabolite | Percentage of Administered Dose | Metabolic Pathway |

| Acid-hydrolysable conjugate of o-hydroxyphenylglycol (OHPG) | 28% | Phase I (reduction) followed by Phase II (conjugation) |

| Unconjugated o-hydroxymandelic acid (OHMA) | 16% | Phase I (oxidation via MAO and ADH) |

| Unconjugated o-octopamine | 10% | Unchanged parent compound |

| Unconjugated o-hydroxyphenylglycol (OHPG) | 4.5% | Phase I (reduction) |

| Data from a study on the metabolism of o-octopamine in rats following intraperitoneal administration. simulations-plus.com |

Computational Approaches for Metabolism Prediction (In Silico Modeling)

In silico models are computational tools used to predict the metabolic fate of a compound based on its chemical structure. nih.govbhsai.org These methods are valuable in early drug discovery for prioritizing compounds and identifying potential metabolic liabilities. Various in silico tools are available, including knowledge-based systems that use a set of metabolic transformation rules and machine learning models trained on large datasets of known metabolic reactions. simulations-plus.comnih.gov

Tools like BioTransformer and ADMET Predictor can predict the likely sites of metabolism on a molecule and the structures of the resulting metabolites. simulations-plus.comnih.gov For this compound, these tools would likely predict oxidation of the amino group by MAO and hydroxylation of the aromatic ring by CYP enzymes as major metabolic pathways. These predictions are based on the recognition of structural motifs known to be substrates for these enzymes. While these in silico predictions are a valuable guide, they require experimental validation. bhsai.org

Table 4: Common In Silico Tools for Metabolism Prediction

| Tool | Prediction Method | Key Features |

| BioTransformer | Combines QSAR models with reaction rules. simulations-plus.com | Predicts metabolites and identifies the enzymes involved; can simulate both mammalian and microbial metabolism. simulations-plus.com |

| ADMET Predictor | Machine learning models (e.g., artificial neural networks). | Predicts a wide range of ADMET properties, including sites of metabolism for various CYP isoforms. |

| Meteor | Knowledge-based expert system. | Predicts metabolites based on a comprehensive set of biotransformation rules. |

Molecular Pharmacology and Receptor Interaction Mechanisms of Alpha Hydroxy Beta Phenylethylamine

Agonism and Modulation of Trace Amine-Associated Receptor 1 (TAAR1)

alpha-Hydroxy-beta-phenylethylamine, as a derivative of β-phenylethylamine (β-PEA), is recognized for its activity at the Trace Amine-Associated Receptor 1 (TAAR1). TAAR1 is a G-protein coupled receptor that is expressed in key regions of the mammalian brain, including those rich in dopamine (B1211576), serotonin, and norepinephrine (B1679862) pathways. nih.gov Trace amines, such as β-PEA, and their metabolites are endogenous ligands for TAAR1, and their interaction with this receptor is a crucial aspect of their neuromodulatory effects. nih.gov

The activation of TAAR1 by agonists initiates a cascade of intracellular signaling events. It is understood that the binding of a ligand like β-PEA to TAAR1 can lead to an alteration in the function of monoamine transporters. nih.gov This modulation results in a decrease in the reuptake of dopamine, serotonin, and norepinephrine, thereby increasing their concentrations in the synaptic cleft. nih.gov The agonism of β-PEA and its derivatives at TAAR1 is a key mechanism through which they influence monoaminergic neurotransmission. nih.gov The structural characteristics of these ligands, particularly their "Y-shape" conformation, are thought to be advantageous for effective TAAR1 agonism, allowing for crucial interactions with residues such as ASP103 and various phenylalanine residues within the receptor's binding pocket. nih.gov

Interactions with Monoamine Transporters

The influence of this compound on monoaminergic systems extends to its direct interactions with the transporters responsible for the reuptake of dopamine, norepinephrine, and serotonin, as well as the vesicular transporter that packages these neurotransmitters.

Dopamine Transporter (DAT) Modulation

The dopamine transporter (DAT) is a primary target for β-phenylethylamine and its derivatives. biomolther.orgbiomolther.org These compounds can inhibit the reuptake of dopamine from the synaptic cleft, leading to an increase in extracellular dopamine levels. biomolther.orgnih.gov Studies have demonstrated that the effects of β-PEA on dopamine levels are dependent on the presence and function of DAT. nih.govnih.gov The interaction is complex, with some evidence suggesting that β-PEA can act as a substrate for DAT, leading to transporter-mediated dopamine release. nih.gov The structural features of β-PEA derivatives play a significant role in their potency as DAT inhibitors. biomolther.org

Inhibitory Effects of beta-Phenylethylamine Derivatives on Dopamine Reuptake

| Compound | Inhibition of Dopamine Reuptake | Reference |

| beta-Phenylethylamine | Potent Inhibitor | biomolther.org |

| Derivatives with no ring substituents | Relatively potent inhibitory effects | biomolther.org |

| Derivatives with a methylbenzene ring | Relatively potent inhibitory effects | biomolther.org |

| Derivatives with a methoxy (B1213986) group | Very weak or no inhibitory activity | biomolther.org |

Norepinephrine Transporter (NET) Interactions

Similar to its effects on DAT, beta-phenylethylamine and its analogs interact with the norepinephrine transporter (NET). This interaction leads to an inhibition of norepinephrine reuptake, contributing to increased noradrenergic signaling. nih.gov The binding of these compounds to NET is influenced by key amino acid residues within the transporter. For instance, the amine group of norepinephrine forms an ionic interaction with Asp75 in the NET binding site, a feature that is likely shared by structurally similar compounds. nih.gov Adrenalone, a compound with structural similarities to norepinephrine, has been shown to inhibit substrate transport by NET. nih.gov

Vesicular Monoamine Transporter 2 (VMAT2) Inhibition

The vesicular monoamine transporter 2 (VMAT2) is responsible for packaging monoamine neurotransmitters into synaptic vesicles for subsequent release. nih.gov Inhibition of VMAT2 leads to a depletion of these neurotransmitter stores. nih.gov Substituted β-phenylethylamine derivatives have been shown to inhibit VMAT2 in brain neurons. biomolther.org This inhibition of VMAT2 represents another mechanism by which these compounds can modulate monoaminergic neurotransmission. VMAT2 inhibitors like tetrabenazine (B1681281) are used clinically to treat hyperkinetic movement disorders by reducing dopamine release. elifesciences.orgresearchgate.net

Adrenergic Receptor (α-AR, β-AR) Subtype Binding and Functional Characterization

Beyond monoamine transporters, this compound and related compounds can interact with adrenergic receptors. These receptors are broadly classified into alpha (α) and beta (β) subtypes, each with its own distinct signaling properties.

The structural similarities between phenylethylamines and endogenous adrenergic agonists like norepinephrine suggest the potential for direct receptor binding. For instance, the amino group of an agonist is thought to anchor to the carboxylate side chain of an aspartate residue in the third transmembrane helix of the β-adrenergic receptor. nih.gov

Alpha-1 Adrenoceptor Subtypes (α1A, α1B, α1D)

This compound demonstrates activity at alpha-1 (α1) adrenoceptors. Studies on isolated rat aorta, a tissue containing predominantly α1-adrenoceptors, have elucidated the relative potency of octopamine (B1677172) isomers compared to the endogenous agonist noradrenaline. nih.govnih.gov The (-)-forms of octopamine are more active than the (+)-forms. nih.gov

Research comparing the contractile responses in rat aorta indicates a clear rank order of potency for the (-)-isomers: Noradrenaline > m-octopamine = m-synephrine > p-octopamine = p-synephrine. nih.govnih.gov Specifically, the meta-substituted isomer of octopamine (m-octopamine) was found to be approximately six-fold less active than noradrenaline at these α1-adrenoceptors. nih.gov The para-substituted isomer (p-octopamine), which is the standard form of octopamine, was about 1,000-fold less active than noradrenaline. nih.gov

Signaling through α1-adrenoceptors is primarily mediated by the Gq/11 family of G-proteins, leading to the activation of downstream effector systems. guidetopharmacology.org Antipsychotic and antidepressant medications often act as antagonists at α1-adrenoceptors, which can lead to side effects like orthostatic hypotension. guidetopharmacology.org

Table 1: Relative Potency of Octopamine Isomers at α1-Adrenoceptors (Rat Aorta)

| Compound | Relative Potency vs. Noradrenaline |

|---|---|

| (-)-Noradrenaline | 1 |

| (-)-m-Octopamine | ~1/6 |

Data synthesized from studies on rat aorta preparations. nih.gov

Alpha-2 Adrenoceptor Subtypes (α2A, α2B, α2C)

The interaction of this compound with alpha-2 (α2) adrenoceptors has also been characterized. Functional studies using rabbit saphenous vein, a tissue rich in α2-adrenoceptors, show that octopamine has a considerably lower potency at α2-receptors compared to α1-receptors. nih.govnih.gov The (-)-meta-octopamine isomer was found to be about 150-fold less active than noradrenaline at these α2-adrenoceptors. nih.gov Similar to the findings at α1-receptors, (-)-para-octopamine was roughly 1,000-fold less active than noradrenaline. nih.gov

Ligand binding assays on rat cerebral cortex membranes further confirmed the higher activity of the (-)-forms of octopamine over the (+)-forms at α2-binding sites. nih.gov The three α2-adrenoceptor subtypes (α2A, α2B, and α2C) are involved in various physiological processes, including the presynaptic regulation of neurotransmitter release. nih.gov While all subtypes can be involved in this regulation, the α2A subtype is often dominant in mediating effects like sedation and hypotension. nih.gov In invertebrates, some octopamine receptors, such as the Oct/TyrR and TyrR classes, share structural and functional similarities with vertebrate α2-adrenoceptors, including the ability to inhibit adenylyl cyclase and decrease cyclic AMP (cAMP) levels. biologists.comnih.gov

Table 2: Relative Potency of Octopamine Isomers at α2-Adrenoceptors (Rabbit Saphenous Vein)

| Compound | Relative Potency vs. Noradrenaline |

|---|---|

| (-)-Noradrenaline | 1 |

| (-)-m-Octopamine | ~1/150 |

Data synthesized from studies on rabbit saphenous vein preparations. nih.gov

Beta Adrenoceptor Subtypes (β1, β2, β3)

This compound exhibits a notable selectivity for the beta-3 (β3) adrenoceptor subtype in mammals. nih.gov Studies have demonstrated that octopamine can selectively stimulate β3-adrenoceptors in mammalian fat cells, an action it shares with other known β3-AR agonists. nih.gov This selective activation is further supported by its ability to stimulate oxygen consumption in rat brown fat cells. nih.gov In contrast, octopamine shows very low affinity for β1- and β2-adrenoceptor subtypes. nih.gov Research on rat astroglial cells also indicates that octopamine's inhibitory effects on nitric oxide release are mediated through a β-adrenergic receptor-dependent mechanism. nih.gov

In invertebrates, the β-adrenergic-like octopamine receptors (OctβRs) are functionally analogous to mammalian β-adrenoceptors. wikipedia.orgbiologists.com Activation of these receptors, which include subtypes like Octβ1R, Octβ2R, and Octβ3R, typically leads to an increase in intracellular cAMP levels. biologists.comnih.govsdbonline.org This signaling pathway is crucial for modulating various physiological processes and behaviors in insects. nih.govsdbonline.org

Modulation of Neurotransmitter Release and Reuptake

This compound can influence the release and reuptake of neurotransmitters. In mammals, under conditions of chronic monoamine oxidase inhibitor (MAOI) use, octopamine can accumulate and displace norepinephrine in sympathetic neuron synaptic vesicles. wikipedia.orgwikipedia.org Because octopamine is a less potent agonist at postsynaptic adrenoceptors than norepinephrine, its release upon nerve stimulation can lead to a diminished sympathetic response, a phenomenon considered a potential mechanism for the orthostatic hypotension associated with MAOI therapy. wikipedia.orgwikipedia.org

The precursor of octopamine, tyramine (B21549), is a known catecholamine-releasing agent. wikipedia.org Ingestion of tyramine-rich foods by individuals on MAOIs can lead to a hypertensive crisis due to the massive release of stored monoamines like norepinephrine. wikipedia.org With repeated exposure, tyramine is metabolized to octopamine, which then gets packaged into vesicles, diluting the norepinephrine content and leading to a reduced pressor response over time. wikipedia.org

In invertebrates like Drosophila, octopamine plays a significant role as a neuromodulator. nih.govnih.gov It can evoke robust synaptic neuropeptide release from motor neurons even in the absence of extracellular calcium, a process that is not dependent on activity-induced calcium influx into the nerve terminal. nih.gov This release mechanism is instead driven by intracellular signaling cascades initiated by octopamine receptor activation. nih.gov

Downstream Signaling Cascades and Cellular Effects (e.g., PKA, PKC, cAMP)

The binding of this compound to its receptors initiates various intracellular signaling cascades. In invertebrates, octopamine receptors are G-protein coupled receptors (GPCRs). wikipedia.org The specific downstream pathway activated depends on the receptor subtype. For instance, β-adrenergic-like octopamine receptors (OctβRs) couple to Gs proteins, activating adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). biologists.comnih.gov This increase in cAMP activates protein kinase A (PKA). sdbonline.orgnih.gov In contrast, α2-adrenergic-like octopamine receptors (like Oct/TyrR) can couple to Gi proteins, which inhibit adenylyl cyclase and lead to a decrease in cAMP levels. nih.gov Other receptors, like Oamb in Drosophila, are coupled to Gq proteins, activating phospholipase C (PLC), which leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately causing an increase in intracellular calcium and activation of protein kinase C (PKC). nih.gov

Studies in Drosophila have shown that octopamine-induced neuropeptide release is dependent on both the cAMP/PKA pathway and calcium release from the endoplasmic reticulum. nih.gov Similarly, in crustaceans, octopamine was found to increase intracellular concentrations of both Ca2+ and cAMP in hemocytes, linking it to immune response modulation. nih.gov In mammals, octopamine can activate the trace amine-associated receptor 1 (TAAR1), which also signals through G-proteins to modulate cellular function. nih.gov The activation of TAAR1 by related compounds like phenethylamine (B48288) can result in the activation of both PKA and PKC signaling. wikipedia.org

Interaction with Mitochondrial Complexes (e.g., Complex I)

Direct evidence for the interaction of this compound with mitochondrial complexes is limited in the current scientific literature. However, research into structurally related compounds and cellular processes involving octopamine provides some context. Mitochondrial complex I, also known as NADH:ubiquinone oxidoreductase, is the first and largest enzyme in the electron transport chain, playing a critical role in cellular energy production (ATP synthesis) and being a significant site of reactive oxygen species (ROS) generation. nih.gov

Dysfunction of Complex I is implicated in various human diseases. nih.gov Some neurotoxins that are structurally related to biogenic amines are known to interact with this complex. For example, the catecholaminergic neurotoxin 6-hydroxydopamine has been shown to reversibly inhibit mitochondrial respiratory complex I. nih.gov This inhibition is caused by the 6-hydroxydopamine molecule itself, rather than its oxidation products. nih.gov Given that octopamine is part of the same family of biogenic amines and is involved in neuronal signaling and metabolism, investigating its potential direct or indirect effects on mitochondrial function, including Complex I, remains an area for further research. nih.govyoutube.com

Structure Activity Relationship Sar Elucidation for Alpha Hydroxy Beta Phenylethylamine and Analogues

Influence of Aromatic Ring Substitutions on Biological Activity

The aromatic ring of phenylethanolamine analogues is a key site for molecular interactions with biological receptors. Substitutions on this ring can modulate the compound's potency and selectivity. The nature and position of these substituents determine their effect on the molecule's electron distribution and steric profile.

Generally, substituents that increase the electron density of the ring, known as activating groups, tend to enhance the molecule's reactivity in electrophilic aromatic substitution reactions. libretexts.org Conversely, electron-withdrawing groups, or deactivating groups, decrease the ring's electron density and reduce its reactivity. libretexts.org In the context of phenylethanolamines, hydroxyl (-OH) groups on the phenyl ring are particularly significant for adrenergic receptor activity. For instance, catecholamines, which feature hydroxyl groups at the 3 and 4 positions of the benzene (B151609) ring, are potent agonists at adrenergic receptors. taylorandfrancis.com The phenolic hydroxyls are crucial for forming hydrogen bonds with receptor sites. nih.gov

The position of substitution is also critical. For example, in some phenethylamine (B48288) series targeting the 5-HT2A receptor, alkyl or halogen groups at the para-position (position 4) of the phenyl ring have been shown to have a positive effect on binding affinity. nih.gov In contrast, bulky substituents, particularly at the 4-position, can lead to decreased efficacy at other receptors like the human trace amine-associated receptor 1 (hTAAR1), suggesting steric hindrance within the receptor's binding pocket.

Table 1: Effect of Aromatic Ring Substitutions on Biological Activity

| Substituent Type | Position(s) | General Effect on Adrenergic Activity | Example Compound Class |

|---|---|---|---|

| Hydroxyl (-OH) | 3, 4 | Increases potency; crucial for direct agonist activity | Catecholamines (e.g., Norepinephrine) |

| Alkyl (e.g., -CH3) | 4 (para) | Can increase affinity at some receptors (e.g., 5-HT2A) but decrease it at others due to steric bulk. | Substituted Phenethylamines |

| Halogen (e.g., -Cl) | 4 (para) | May increase binding affinity at certain receptors. nih.gov | Halogenated Phenethylamines |

Effects of Substitutions on the Ethylamine (B1201723) Side Chain (Alpha- and Beta-Carbons)

Modifications to the two-carbon chain linking the phenyl ring and the amino group have profound effects on the pharmacological properties of these compounds.

The compound alpha-hydroxy-beta-phenylethylamine, also known as 1-amino-2-phenylethanol, possesses a hydroxyl group on the alpha-carbon (the carbon atom adjacent to the amino group). This structural feature distinguishes it from the more common beta-hydroxy phenylethanolamines (like norepinephrine) where the hydroxyl group is on the carbon bearing the phenyl ring. The presence and position of this hydroxyl group are critical for receptor interaction. While the beta-hydroxyl group is well-established as vital for direct adrenergic agonism, the alpha-hydroxyl group's role is less characterized in this specific context. Its presence alters the molecule's polarity and hydrogen-bonding capabilities at the alpha-position, thereby influencing its binding orientation and affinity within a receptor pocket.

Introducing an alkyl group, most commonly a methyl group, at the alpha-carbon of the ethylamine side chain has significant pharmacological consequences. This substitution creates a chiral center and can increase metabolic stability by sterically hindering enzymatic degradation by monoamine oxidase (MAO).

For example, the addition of an alpha-methyl group to phenethylamine creates amphetamine. This modification generally reduces, but does not eliminate, potency at the human trace amine-associated receptor 1 (hTAAR1) compared to the parent compound. nih.gov Adding further bulk, such as two methyl groups at the alpha-position (phentermine), sharply reduces potency, indicating that excessive bulk at this position is detrimental to receptor binding. nih.gov Alpha-alkylation is a common strategy in medicinal chemistry to enhance a drug's oral bioavailability and central nervous system activity. libretexts.orgwikipedia.org

In the class of phenylethanolamines, which includes crucial neurotransmitters like norepinephrine (B1679862), the hydroxyl group is located on the beta-carbon (the carbon attached to the phenyl ring). This beta-hydroxyl group is of paramount importance for direct interaction with adrenergic receptors. It is believed to participate in a key hydrogen-bonding interaction with a serine residue within the binding pocket of adrenergic receptors, which is essential for receptor activation. nih.gov The absence of this group, as seen in dopamine (B1211576) or amphetamine, results in a loss of direct agonist activity at alpha and beta-adrenergic receptors, with activity shifting towards indirect sympathomimetic mechanisms such as neurotransmitter release.

Amino Group Modification and Receptor Selectivity

The nature of the substituent(s) on the terminal amino group is a major determinant of adrenergic receptor selectivity. The size of the alkyl group attached to the nitrogen atom influences whether the compound will preferentially bind to alpha- or beta-adrenergic receptors.

Primary and Secondary Amines : Compounds with a primary amine (-NH2) or a small secondary amine (e.g., N-methyl) generally exhibit good alpha-adrenergic activity. For instance, norepinephrine, a primary amine, is a potent alpha-agonist.

Bulky N-Substituents : Increasing the size of the alkyl group on the nitrogen atom leads to a decrease in alpha-receptor activity and an increase in beta-receptor activity. For example, epinephrine, with an N-methyl group, has potent activity at both alpha and beta receptors. Isoproterenol, with a larger N-isopropyl group, is a potent, non-selective beta-agonist with very little alpha-agonist activity. This suggests that the beta-receptor has a larger binding pocket for the amino group substituent than the alpha-receptor.

N-methylation of beta-phenethylamine reduces potency at the hTAAR1 receptor by about threefold, while N-dimethylation causes a more significant thirty-fold reduction in potency. nih.gov

Table 2: Influence of Amino Group Substitution on Adrenergic Receptor Selectivity

| N-Substituent | Receptor Selectivity | Example |

|---|---|---|

| -H (Primary amine) | α ≥ β | Norepinephrine |

| -CH3 (Secondary amine) | α and β activity | Epinephrine |

| -CH(CH3)2 (Isopropyl) | β >> α | Isoproterenol |

Stereochemical Considerations and Optical Isomerism in Pharmacological Profiles

The presence of chiral centers in phenylethanolamine derivatives means they can exist as stereoisomers (enantiomers), which are non-superimposable mirror images. chemguide.co.uknih.gov Biological systems, being inherently chiral, often exhibit a high degree of stereoselectivity, meaning that one enantiomer is often significantly more potent or has a different pharmacological profile than the other. nih.gov

For phenylethanolamines with a hydroxyl group at the beta-carbon (the more common adrenergic agents), the carbon is a chiral center. The (R)-enantiomer is typically the more active form at adrenergic receptors. For example, (R)-(-)-norepinephrine is the naturally occurring, biologically active enantiomer. The enzyme phenylethanolamine N-methyltransferase (PNMT) also shows a preference for the (1R)-isomers of its phenylethanolamine substrates. nih.gov

When an alkyl group is introduced at the alpha-carbon, a second chiral center is created, leading to the possibility of four stereoisomers (two pairs of enantiomers called diastereomers). For instance, in the case of norephedrine (B3415761) and norpseudoephedrine, which have both alpha-methyl and beta-hydroxyl groups, the stereochemistry at both chiral centers is critical for their interaction with PNMT. nih.gov The combination of a (1R) and (2S) configuration was found to be required for a good substrate for this enzyme. nih.gov Studies on the enantiomers of phenylethanolamine itself at the human trace amine associated receptor 1 (TAAR1) showed that the R-(-)- and S-(+)-enantiomers had nearly identical potency and efficacy. wikipedia.org

Table 3: List of Chemical Compounds

| Compound Name | Structure / Class |

|---|---|

| This compound | 1-amino-2-phenylethanol |

| Amphetamine | alpha-methylphenethylamine |

| Catecholamines | Phenylethylamines with -OH at C3 and C4 |

| Colterol | N-tert-butyl-norepinephrine |

| Dopamine | 3,4-dihydroxyphenethylamine |

| Epinephrine | N-methyl-norepinephrine |

| Isoproterenol | N-isopropyl-norepinephrine |

| Norephedrine | Phenylpropanolamine isomer |

| Norepinephrine | (R)-2-amino-1-(3,4-dihydroxyphenyl)ethanol |

| Norpseudoephedrine | Phenylpropanolamine isomer |

| Octopamine (B1677172) | p-hydroxy-beta-hydroxyphenylethylamine |

| Phentermine | alpha,alpha-dimethylphenethylamine |

Computational Chemistry and Molecular Docking in SAR Studies

The exploration of the structure-activity relationship (SAR) of α-hydroxy-β-phenylethylamine and its analogs has been significantly advanced by the application of computational chemistry and molecular docking techniques. These in silico methods provide a powerful lens through which to visualize and quantify the interactions between these ligands and their biological targets, primarily the adrenergic receptors. By modeling these interactions at a molecular level, researchers can rationalize observed biological activities, predict the potency of novel compounds, and guide the design of more selective and effective agents.

Molecular docking, a key computational tool, predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This technique allows for the estimation of binding affinity, typically expressed as a binding energy score, and the detailed examination of intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. These interactions are crucial determinants of a ligand's affinity and efficacy.

For instance, molecular docking studies of phenylethanolamine derivatives at adrenergic receptors have highlighted the critical role of the catechol hydroxyl groups and the ethanolamine (B43304) side chain in receptor binding and activation. Molecular dynamics (MD) simulations, which model the movement of atoms and molecules over time, have provided further insights into the dynamic nature of these interactions. Studies on norepinephrine, a close structural relative of α-hydroxy-beta-phenylethylamine, at the β2-adrenergic receptor have revealed the intricate conformational changes that occur within the receptor upon ligand binding and the role of the G protein in stabilizing the active state. nih.gov

Detailed molecular docking analyses have identified key amino acid residues within the adrenergic receptor binding pocket that are crucial for interaction with phenylethanolamine ligands. For example, within the β2-adrenergic receptor, specific serine and aspartate residues are known to form hydrogen bonds with the hydroxyl groups of the ligand's catechol ring and ethanolamine side chain. mdpi.com

The following table summarizes the key interacting amino acid residues for phenylethanolamine-like ligands at different adrenergic receptor subtypes, as identified through various computational studies.

| Receptor Subtype | Key Interacting Amino Acid Residues | Type of Interaction |

| β1-Adrenergic Receptor | D121, S223, S227, F303 | Hydrogen Bonding, Aromatic |

| β2-Adrenergic Receptor | D113, S203, S204, S207, N312 | Hydrogen Bonding |

| β3-Adrenergic Receptor | D117, S208, S209, Y336 | Hydrogen Bonding, Aromatic |

This table is a compilation of data from multiple computational studies on phenylethanolamine derivatives and may not be exhaustive.

Quantitative Structure-Activity Relationship (QSAR) studies, particularly 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have further refined the understanding of the SAR for this class of compounds. 3D-QSAR models correlate the biological activity of a series of compounds with their 3D molecular properties, such as steric and electrostatic fields. google.comnih.govmdpi.comscispace.com These models can generate contour maps that visualize the regions around a molecule where modifications are likely to increase or decrease activity.

For a series of aryloxypropanolamine β3-adrenergic receptor agonists, a related class of compounds, 3D-QSAR studies have been successfully applied to guide the design of new potent and selective ligands. nih.gov While specific CoMFA and CoMSIA data for a comprehensive series of α-hydroxy-β-phenylethylamine analogues are not extensively published in readily available literature, the principles derived from related compound classes are highly applicable. These studies consistently show that the steric bulk and electrostatic properties of the substituents on the aromatic ring and the amine group are critical for determining receptor affinity and selectivity.

For example, a hypothetical CoMFA study on a series of α-hydroxy-β-phenylethylamine analogues might yield the following statistical parameters, indicating a robust and predictive model:

| Statistical Parameter | Value |

| q² (cross-validated r²) | > 0.5 |

| r² (non-cross-validated r²) | > 0.9 |

| Standard Error of Prediction | Low |

| F-statistic | High |

These values represent typical benchmarks for a statistically significant 3D-QSAR model.

Advanced Analytical Techniques for the Characterization and Quantification of Alpha Hydroxy Beta Phenylethylamine

Chromatographic Separation Methodologies

The separation of alpha-hydroxy-beta-phenylethylamine from complex mixtures and its own enantiomers is a significant analytical challenge. Chromatographic techniques are fundamental to achieving the necessary resolution and selectivity. Due to its chiral nature, resulting from a stereocenter at the carbon atom bearing the hydroxyl group, methods that can distinguish between its (R)- and (S)-enantiomers are particularly important.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds like this compound. For chiral compounds, HPLC with a chiral stationary phase (CSP) is the most effective method for enantioseparation. yakhak.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates, are widely used for resolving chiral amines and amino alcohols. yakhak.org The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to different retention times.

The choice of mobile phase is crucial and can be operated in normal-phase, reversed-phase, or polar organic modes. chromatographyonline.comnih.gov Normal-phase, using eluents like hexane (B92381) and an alcohol modifier (e.g., ethanol (B145695) or isopropanol), often provides excellent enantioselectivity on polysaccharide CSPs. yakhak.org To enhance peak shape and resolution for basic compounds like amines, acidic and basic additives are frequently incorporated into the mobile phase. chromatographyonline.com For this compound, derivatization of the amino group, for instance with a nitrobenzoxadiazole (NBD) moiety, can be employed to introduce a chromophore or fluorophore, enabling sensitive UV or fluorescence detection. yakhak.org

Table 1: Exemplar HPLC Conditions for Chiral Amine Separation Note: This table represents typical conditions for related chiral amines, which are applicable to this compound.

| Parameter | Condition | Source |

| Column | Chiralpak IE (amylose tris(3,5-dichlorophenylcarbamate)) | yakhak.org |

| Mobile Phase | n-Hexane / 2-Propanol mixture | yakhak.org |

| Detection | UV / Fluorescence (after derivatization) | yakhak.org |

| Principle | Enantiomers exhibit different interactions with the chiral stationary phase, leading to separation. | yakhak.org |

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm). This results in substantially higher efficiency, improved resolution, and much faster analysis times. UHPLC is particularly advantageous for analyzing complex biological samples or for high-throughput screening. researchgate.netmdpi.com

For phenylethylamine derivatives and other amino metabolites, UHPLC coupled with mass spectrometry (UHPLC-MS) provides a powerful platform for both separation and identification. mdpi.comnih.gov The separation can be achieved on reversed-phase columns, such as a Poroshell 120 EC-C18, using a gradient elution with a mobile phase consisting of water and acetonitrile, often with a formic acid modifier to ensure good peak shape and ionization efficiency for MS detection. mdpi.com A UHPLC-HRMS (High-Resolution Mass Spectrometry) method can offer highly sensitive and selective monitoring of amino metabolites, achieving limits of detection in the femtomole range. nih.gov

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating volatile compounds. For a polar molecule like this compound, which contains both a hydroxyl and an amino group, direct analysis can be challenging due to potential peak tailing and thermal instability. Therefore, derivatization is a common strategy to increase volatility and improve chromatographic performance. Functional groups can be converted into less polar ethers or esters.

GC is confirmed as a suitable technique for purity analysis of 2-amino-1-phenylethanol (B123470). vwr.com For chiral analysis, specialized chiral capillary columns are used. For instance, columns like Astec CHIRALDEX™, which are based on cyclodextrin (B1172386) derivatives, are effective for separating the enantiomers of related compounds such as 1-phenylethanol. chromforum.org The separation of underivatized enantiomeric alcohols can be prone to peak tailing due to hydrogen bonding with the stationary phase. chromforum.org GC coupled with mass spectrometry (GC-MS) is frequently used for definitive identification of the separated components based on their mass spectra. researchgate.netnih.gov

Ion Exchange Chromatography (IEX)

Ion Exchange Chromatography (IEX) separates molecules based on their net charge. fredhutch.orgthermofisher.com Since this compound is a basic compound, it will be positively charged (cationic) at a pH below its isoelectric point (pI). youtube.com This property makes it ideally suited for cation exchange chromatography.

In this technique, the sample is loaded onto a column packed with a resin containing negatively charged functional groups (e.g., sulfonate groups in strong cation exchangers). youtube.com The positively charged this compound binds to the resin, while neutral and negatively charged molecules pass through. Elution is then achieved by increasing the salt concentration of the mobile phase or by changing its pH to neutralize the charge on the molecule, causing it to detach from the resin. thermofisher.com IEX is often employed as a robust sample preparation or "cleanup" step to isolate and concentrate basic compounds like phenethylamines from complex biological matrices such as plasma or tissue extracts prior to analysis by HPLC or GC. nih.govnih.gov

Mass Spectrometric Detection and Identification

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is an indispensable tool for the structural elucidation and sensitive quantification of compounds, providing high specificity. When coupled with a chromatographic separation technique, it offers unparalleled analytical power.

Liquid Chromatography-Mass Spectrometry (LC-MS, LC-QTOF-MS, HRMS)

The coupling of liquid chromatography with mass spectrometry combines the powerful separation capabilities of LC with the sensitive and specific detection of MS. For compounds like this compound, electrospray ionization (ESI) is a common ionization technique that generates protonated molecules [M+H]⁺ in the positive ion mode.

LC-MS/MS: Tandem mass spectrometry (MS/MS) provides an even higher degree of certainty in identification. A specific parent ion (e.g., the [M+H]⁺ of the target compound) is selected, fragmented, and the resulting fragment ions are detected. This process, known as Multiple Reaction Monitoring (MRM) when used for quantification, is highly selective and significantly reduces background noise.

LC-QTOF-MS: Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry is a high-resolution mass spectrometry (HRMS) technique. It provides highly accurate mass measurements, typically with errors of less than 5 ppm. mdpi.com This accuracy allows for the determination of the elemental composition of a molecule and its fragments, which is a powerful tool for identifying unknown compounds and for confirming the identity of known ones. researchgate.net A study on related amino alcohol substances used LC-Q-TOF/MS to identify impurities in atenolol (B1665814) after derivatization, demonstrating the method's utility for structurally similar compounds. researchgate.net The workflow involves separating the derivatized compounds on an LC column and using the QTOF analyzer to determine the accurate masses of both the parent ions and their fragmentation products, enabling confident structural identification. researchgate.net

Table 2: Key Parameters in Mass Spectrometric Analysis of Phenylethanolamine Derivatives Note: This table summarizes general parameters applicable to the analysis of this compound based on methods for related compounds.

| Parameter | Description | Relevance | Source |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | Generates [M+H]⁺ ions for basic amines, enabling sensitive detection. | researchgate.net |

| Analyzer | Quadrupole Time-of-Flight (QTOF) | Provides high-resolution, accurate mass data for confident identification. | mdpi.comresearchgate.net |

| Fragmentation | Collision-Induced Dissociation (CID) | Generates characteristic fragment ions for structural elucidation (MS/MS). | nih.gov |

| Data Acquisition | Full Scan & Product Ion Scan | Full scan detects all ions in a mass range, while product ion scan provides fragmentation data for specific precursors. | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. For phenethylamines like this compound, which contain polar functional groups (-OH and -NH2), chemical derivatization is a critical prerequisite for successful GC-MS analysis. koreascience.kr This process enhances the volatility and thermal stability of the analyte, and improves chromatographic peak shape and mass spectrometric detection. koreascience.krthermofisher.com

Derivatization agents such as heptafluorobutyric anhydride (B1165640) (HFBA) and pentafluoropropionic anhydride (PFPA) are commonly employed, reacting with the amine and hydroxyl groups to form less polar, more volatile derivatives. koreascience.kr Another approach involves reaction with carbon disulphide to create an isothiocyanate derivative, which has been noted for its stability and the low background signal in selected ion monitoring (SIM) mode. nih.gov The derivatized analyte is then separated on a capillary column and detected by a mass spectrometer, which provides definitive identification based on the mass-to-charge ratio (m/z) of the resulting fragments. GC-MS methods can achieve good separation of various phenethylamine (B48288) analogues by programming the instrument to monitor for specific ions at expected retention times. koreascience.kr

Table 1: GC-MS Derivatization Agents for Phenethylamine Analysis

| Derivatization Agent | Target Functional Group | Advantages | Reference |

| Heptafluorobutyric Anhydride (HFBA) | Amine, Hydroxyl | Improves GC/MS detectability and volatility. | koreascience.kr |

| Pentafluoropropionic Anhydride (PFPA) | Amine, Hydroxyl | Improves GC/MS detectability and volatility. | koreascience.kr |

| Carbon Disulphide | Amine | Forms a stable isothiocyanate derivative; Low background in SIM mode. | nih.gov |

NanoLC-HRMS/MS

For analyses demanding the highest sensitivity, Nano-flow Liquid Chromatography coupled with High-Resolution Tandem Mass Spectrometry (NanoLC-HRMS/MS) presents a powerful solution. This technique significantly enhances sensitivity, often by two to three orders of magnitude compared to standard LC-MS methods. nih.gov The use of nano-flow LC columns with integrated emitters ensures a stable electrospray ionization process, leading to highly reproducible retention times and peak areas. nih.gov

This increased sensitivity allows for the analysis of less concentrated extracts, simplifying sample preparation and minimizing ion suppression effects from the matrix. nih.gov High-resolution mass spectrometry provides highly accurate mass measurements, which aids in the confident identification of the target analyte and its metabolites. The method has proven suitable for the qualitative screening, definitive identification, and quantification of various compounds in complex matrices, with detection limits for some analytes reaching the low picogram level on-column. nih.gov

Electrochemical and Amperometric Detection Methods

Electrochemical detection (ECD) coupled with High-Performance Liquid Chromatography (HPLC) offers a highly sensitive and selective alternative for the quantification of electroactive compounds like this compound. The electro-oxidation of phenylethanolamines can be studied at various electrodes, such as gold, where the mechanism often involves the adsorption of the amine onto the electrode surface. researchgate.net The rate-determining step is typically the heterogeneous dehydrogenation of the amine molecule. researchgate.net

By modifying the electrode surface, for instance with gold nanoparticles (AuNPs) and multi-walled carbon nanotubes (MWCNTs), the electrochemical signal can be significantly amplified. researchgate.net This synergy results in enhanced sensitivity for determination. researchgate.net For example, a modified glassy carbon electrode developed for the related compound Phenylethanolamine A demonstrated a wide linear range and a detection limit as low as 0.005 µmol/L. researchgate.net Compared to standard UV detection, electrochemical methods can lower the limits of detection by a factor of 8 to 24, making them exceptionally suitable for trace analysis. nih.gov

Sample Preparation and Derivatization Strategies for Enhanced Analysis

Effective sample preparation is fundamental to reliable analytical results. For phenethylamines, this often involves extraction from the sample matrix followed by a derivatization step to improve analytical performance. thermofisher.com

Pre-column derivatization is a technique where the analyte is chemically modified before its introduction into the chromatographic system. actascientific.com This is particularly important for primary and secondary amines when using HPLC, as it can enhance retention on reverse-phase columns and, more importantly, attach a chromophore or fluorophore to the molecule. thermofisher.com This modification allows for highly sensitive and selective detection using UV or fluorescence detectors. thermofisher.commdpi.com

Common derivatizing reagents for amines include o-phthalaldehyde (B127526) (OPA), which reacts with primary amines, and 9-fluorenylmethyl chloroformate (FMOC), used for secondary amines. jasco-global.com The use of an autosampler can automate the entire derivatization process, including the mixing of reagents and the sample, ensuring high reproducibility. jasco-global.com The reaction conditions, such as pH, are critical; for instance, a higher pH enhances the concentration of neutral amines, making them more available to react with the derivatizing agent. mdpi.com

This compound possesses a chiral center, meaning it exists as two non-superimposable mirror images, or enantiomers. These enantiomers can exhibit different biological activities. To analyze them separately, chiral derivatization is often employed. This involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. nih.govsigmaaldrich.com

These newly formed diastereomers have different physical properties and can be separated on a standard, achiral chromatographic column. nih.govsigmaaldrich.com A widely used CDA is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanineamide or FDAA), which reacts with amino groups under alkaline conditions to yield diastereomers that can be resolved by LC-MS. nih.gov Another approach for GC-MS involves using reagents like S-(-)-N-(fluoroacyl)-prolyl chloride. nih.govsigmaaldrich.com This strategy offers an enantioselective, flexible, and economical method for determining the enantiomeric composition of chiral amines in biological fluids. nih.govsigmaaldrich.com

Quantitative Analytical Method Validation (Sensitivity, Selectivity, Reproducibility)

Any quantitative method must be rigorously validated to ensure its performance is suitable for its intended purpose. Key validation parameters include sensitivity (limit of detection and quantification), selectivity, accuracy, precision (repeatability and intermediate precision), and linearity.

Sensitivity: The Limit of Detection (LOD) and Limit of Quantification (LOQ) define the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For phenethylamine derivatives, LC-MS/MS methods have achieved LOQs as low as 5 ng/mL. nih.gov Electrochemical methods have demonstrated detection limits in the nanomolar range. researchgate.net

Selectivity: This is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. Mass spectrometry-based methods (GC-MS and LC-MS) offer high selectivity due to the detection of specific parent and product ions.

Reproducibility (Precision): This is assessed by analyzing replicate samples at different concentrations within the same day (intra-day precision) and on different days (inter-day precision). Results are typically expressed as the relative standard deviation (%RSD). Validated methods for related compounds show excellent precision, with %RSD values often below 10%. nih.gov For instance, the day-to-day variability for a phenethylamine derivative was found to be 9.8% for low concentrations and 3.1% for high concentrations. nih.gov

Accuracy: This measures the closeness of the experimental value to the true value, often determined using spiked samples. It is expressed as percent recovery or percent bias. For phenethylamines, accuracy is generally expected to be within ±15-20% of the nominal value. koreascience.kr Validated methods have demonstrated accuracy with recoveries in the range of 98.2% to 102.0%. mdpi.com

Table 2: Representative Analytical Method Validation Parameters

| Parameter | Typical Value/Range | Technique | Reference |

| Limit of Detection (LOD) | 2.5 ng/mL | LC-MS/MS | nih.gov |

| Limit of Quantification (LOQ) | 5 ng/mL | LC-MS/MS | nih.gov |

| Linearity (Upper Limit) | 500 ng/mL | LC-MS/MS | nih.gov |

| Accuracy (% Bias) | -12.5% to +18.9% | GC-MS | koreascience.kr |

| Accuracy (% Recovery) | 98.2% to 102.0% | HPLC-FLD | mdpi.com |

| Intra-day Precision (%RSD) | 1.39% - 7.89% | LC-MS/MS | nih.gov |

| Inter-day Precision (%RSD) | < 20% | nanoLC-HRMS | nih.gov |

| Inter-day Precision (%RSD) | 3.1% - 9.8% | LC-MS/MS | nih.gov |

Q & A

Q. Why do literature values for this compound’s pKa vary across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.